molecular formula C10H12Cl2N4 B2615215 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride CAS No. 1461707-41-4

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride

Cat. No.: B2615215
CAS No.: 1461707-41-4
M. Wt: 259.13
InChI Key: JBTDPMOZTBKXHM-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride is a benzimidazole-based chemical building block for research and development. Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry and are extensively studied for their diverse pharmacological profiles . These derivatives show a wide range of biological activities, including antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant effects . Furthermore, novel benzimidazole derivatives have been investigated as potential kinase inhibitors, highlighting their relevance in targeted therapeutic development . As a functionalized heterocycle, this compound serves as a versatile precursor in organic synthesis, particularly in the construction of more complex molecules using modern catalytic methods, such as those involving palladium catalysts . Its structural features make it a valuable intermediate for researchers designing and synthesizing new compounds for various scientific applications.

Properties

IUPAC Name

2-[2-(aminomethyl)benzimidazol-1-yl]acetonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.2ClH/c11-5-6-14-9-4-2-1-3-8(9)13-10(14)7-12;;/h1-4H,6-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTDPMOZTBKXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC#N)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride typically involves the reaction of 2-(aminomethyl)-1H-1,3-benzodiazole with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

Current literature on this compound is sparse, with most studies focusing on its structural analogs. In contrast, the triazole-dihydrochloride compound has been explicitly tested in hormone-sensitive models, demonstrating its utility in targeted drug delivery .

Key Limitations :

  • Lack of direct pharmacokinetic or toxicity data for the target compound.
  • Structural complexity may hinder large-scale synthesis compared to simpler triazole derivatives.

Biological Activity

2-[2-(Aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride (CAS: 1461707-41-4) is a compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12Cl2N4
  • Molecular Weight : 259.13 g/mol
  • IUPAC Name : 2-[2-(aminomethyl)benzimidazol-1-yl]acetonitrile; dihydrochloride
  • Structure : The compound features a 1,3-benzodiazole ring, an aminomethyl group, and an acetonitrile moiety, contributing to its unique chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminomethyl group can participate in hydrogen bonding and ionic interactions with biomolecules, potentially influencing various signaling pathways.

Key Mechanisms Identified:

  • Receptor Binding : The compound may bind to specific receptors, altering their activity.
  • Enzyme Inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways, which can lead to significant biological effects.
  • Cellular Protection : Preliminary studies suggest it may protect cells from stress-induced damage, particularly in pancreatic beta cells.

Biological Activity

Research indicates that this compound exhibits multiple biological activities:

Antioxidant Activity

Studies have shown that compounds with similar structures possess antioxidant properties. This suggests that this compound could mitigate oxidative stress in various cellular models.

Cytotoxicity and Cell Viability

In vitro assays have demonstrated that the compound can affect cell viability. For instance, it has been tested against INS-1 pancreatic beta cells under stress conditions induced by tunicamycin.

CompoundMax Activity (%)EC50 (μM)
This compoundTBDTBD

Note: TBD indicates data not yet determined or published.

Case Studies

Several studies have explored the biological implications of this compound:

  • Beta Cell Protection Study :
    • Objective: To evaluate the protective effects on pancreatic beta cells against endoplasmic reticulum (ER) stress.
    • Findings: The compound showed potential in enhancing cell viability under ER stress conditions by modulating apoptotic pathways.
  • Antioxidant Evaluation :
    • Objective: To assess the antioxidant capacity compared to known standards.
    • Results indicated that the compound could reduce reactive oxygen species (ROS) levels significantly in cell cultures.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[2-(aminomethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile dihydrochloride?

  • Methodology :

  • Step 1 : Start with benzodiazole derivatives as precursors. Use reductive amination to introduce the aminomethyl group.
  • Step 2 : React the intermediate with acetonitrile under acidic conditions to form the nitrile moiety.
  • Step 3 : Purify via recrystallization in ethanol/HCl to obtain the dihydrochloride salt. Confirm purity via HPLC (>98%) and elemental analysis .
    • Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize pH to prevent side reactions.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Techniques :

  • NMR : Use 1^1H and 13^13C NMR in DMSO-d6 to confirm aromatic protons (δ 7.2–8.1 ppm) and nitrile groups (C≡N stretch at ~2200 cm1^{-1} in IR).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 245.1).
  • Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .

Advanced Research Questions

Q. How to design experiments to assess the compound’s stability under physiological conditions?

  • Experimental Design :

  • Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.
  • Analytical Methods : Use HPLC-PDA to track degradation products (retention time shifts >5% indicate instability).
  • Data Interpretation : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Compare stability across pH levels to identify optimal storage conditions .
    • Table 1 : Stability Parameters
ConditionpHTemperaturet1/2t_{1/2} (hours)Major Degradants
PBS7.437°C48.2Hydrolyzed nitrile
Gastric Fluid1.237°C12.5Benzodiazole dimer

Q. How to resolve discrepancies in NMR data for this compound?

  • Approach :

  • Purity Check : Ensure >98% purity via HPLC to exclude solvent or impurity interference.
  • Advanced NMR : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate benzodiazole C-H couplings from acetonitrile protons .
    • Case Study : A 2020 study resolved δ 7.8 ppm ambiguity by correlating 1^1H-13^13C couplings, confirming the benzodiazole backbone .

Q. What strategies optimize the compound’s yield in multi-step synthesis?

  • Optimization Tactics :

  • Catalysts : Use Pd/C for reductive amination (yield increases from 60% to 85%).
  • Temperature Control : Maintain 0–5°C during nitrile formation to suppress polymerization.
  • Workup : Employ liquid-liquid extraction (ethyl acetate/water) to isolate intermediates efficiently .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity results across different assays?

  • Root Causes :

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) may alter receptor binding affinity.
  • Compound Solubility : Poor solubility in DMSO (<1 mg/mL) can lead to false negatives. Use sonication or co-solvents (e.g., PEG-400) .
    • Resolution : Validate activity using orthogonal assays (e.g., SPR for binding kinetics and cell-based luciferase reporter assays).

Experimental Design

Q. How to evaluate the compound’s interaction with biological targets?

  • Protocol :

  • In Vitro : Use SPR or ITC to measure binding affinity (KdK_d) to target proteins (e.g., kinases).
  • In Vivo : Administer doses (1–10 mg/kg) in rodent models and track pharmacokinetics (Cmax_{max}, AUC) via LC-MS/MS .
    • Table 2 : Example Binding Data
Target ProteinKdK_d (nM)Assay TypeReference
Kinase X15.3 ± 2.1SPR
Receptor Y120.5 ± 9.8ITC

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